Product packaging for 2-(4-Amino-2-chlorobenzamido)acetic acid(Cat. No.:CAS No. 124894-97-9)

2-(4-Amino-2-chlorobenzamido)acetic acid

Cat. No.: B2460983
CAS No.: 124894-97-9
M. Wt: 228.63
InChI Key: FUEOPNJWDBOWTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(4-Amino-2-chlorobenzamido)acetic acid is a synthetic carboxylic acid derivative of potential interest in medicinal chemistry and pharmaceutical research. The compound features a chlorobenzene ring substituted with an amino group, linked through an amide bond to a glycine moiety. This molecular architecture, incorporating both hydrogen bond donor and acceptor sites, along with an aromatic system, makes it a valuable intermediate or building block for the synthesis of more complex molecules, such as specialized chemical libraries. Researchers may explore its application in developing novel enzyme inhibitors or receptor ligands, given the prevalence of similar scaffolds in biologically active compounds. As a high-purity reference standard, it can also be used in analytical method development and mass spectrometry studies. Handling should adhere to standard laboratory safety protocols. This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClN2O3 B2460983 2-(4-Amino-2-chlorobenzamido)acetic acid CAS No. 124894-97-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-amino-2-chlorobenzoyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c10-7-3-5(11)1-2-6(7)9(15)12-4-8(13)14/h1-3H,4,11H2,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEOPNJWDBOWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Pathways to 2 4 Amino 2 Chlorobenzamido Acetic Acid and Its Precursors

Strategic Approaches for Amide Bond Formation

The crucial step in the synthesis of 2-(4-Amino-2-chlorobenzamido)acetic acid is the creation of the amide linkage between the carboxylic acid of the benzoyl group and the amino group of glycine (B1666218). Several methods are available for this transformation, broadly categorized into activated ester and acid chloride methodologies, and direct amidation techniques.

Evaluation of Activated Ester and Acid Chloride Methodologies for N-Acyl Amino Acid Synthesis

The synthesis of N-acyl amino acids, such as this compound, frequently employs the activation of a carboxylic acid to facilitate amide bond formation with an amino acid. Two classical and effective approaches involve the use of activated esters and acid chlorides.

Activated Ester Methodologies

Activated esters are effective acylating agents for the synthesis of N-protected amino acids. rsc.org These intermediates are typically formed by reacting the carboxylic acid with a coupling reagent. The resulting activated ester then readily reacts with the amino group of an amino acid to form the desired amide. Common activating agents include N-hydroxysuccinimide (NHS) to form NHS-esters. researchgate.net The reaction of carbodiimides with protonated carboxyl groups can yield activated acylisoureas, which then react smoothly with amines. researchgate.net

The general mechanism for amide bond formation from activated esters is a key reaction in synthesis. Studies have indicated that the transformation often proceeds through a neutral transition state where nucleophilic addition and displacement are accompanied by proton transfer. acs.org In some instances, particularly with cocatalysts like hydroxamic acid, a concerted pathway is observed where the cocatalyst plays a crucial role in directing proton transfer from the incoming amine. acs.org

Acid Chloride Methodologies

The use of acid chlorides is a long-standing and highly efficient method for N-acylation. tandfonline.com The carboxylic acid is first converted to the more reactive acid chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This acid chloride is then coupled with the amino acid to form the N-acyl amino acid. tandfonline.comgoogle.com

MethodologyActivating/Coupling ReagentKey Features
Activated Ester N-hydroxysuccinimide (NHS), CarbodiimidesForms stable, isolable intermediates. Often proceeds through a neutral transition state. researchgate.netacs.org
Acid Chloride Thionyl chloride (SOCl₂), Oxalyl chlorideHighly reactive acylating agents. tandfonline.com
Schotten-Baumann Acid chloride in the presence of a baseTypically performed in aqueous alkali. tandfonline.comepo.org
Modified Schotten-Baumann Acid chloride, K₂CO₃, cationic surfactantPerformed in a non-aqueous solvent to minimize hydrolysis. tandfonline.com

Direct Amidation Techniques with Carboxylic Acids and Amines

Direct amidation involves the condensation of a carboxylic acid and an amine without the prior activation of the carboxylic acid. While this approach is atom-economical, it often requires harsh conditions, such as high temperatures, which can be unsuitable for sensitive substrates. mdpi.com The primary challenge is the formation of a non-reactive ammonium carboxylate salt. mdpi.com

To overcome this, various catalysts and reagents have been developed to promote direct amide bond formation under milder conditions. Boron-based compounds, such as boronic acids and borate esters like B(OCH₂CF₃)₃, have proven to be effective. acs.orgorganic-chemistry.org B(OCH₂CF₃)₃, in particular, is a versatile reagent that facilitates the amidation of a wide range of carboxylic acids and amines with minimal racemization for N-protected amino acids. organic-chemistry.org

Metal catalysts, especially those from Group IV like titanium and hafnium, have also been employed. For instance, TiCl₄ in pyridine can mediate the direct condensation of carboxylic acids and amines to provide amides in moderate to excellent yields. nih.gov Microwave-assisted, solvent-free preparations on solid supports like silica gel have also emerged as a green and efficient methodology for direct amidation. rsc.org

TechniqueCatalyst/ReagentConditionsAdvantages
Thermal Condensation NoneHigh temperatures (>160 °C) mdpi.comAtom-economical
Boron-Mediated Boronic acids, B(OCH₂CF₃)₃ acs.orgorganic-chemistry.orgMild, often room temperature or slightly elevatedBroad substrate scope, low racemization organic-chemistry.org
Titanium-Mediated TiCl₄ nih.gov85 °C in pyridineGood yields for a variety of substrates
Microwave-Assisted Silica gel rsc.orgMicrowave irradiation, solvent-freeGreen methodology, rapid reaction times

Stereoselective Synthesis Considerations for Glycine Derivatives

Glycine itself is achiral; however, its derivatives can be chiral. The synthesis of this compound from glycine does not introduce a chiral center at the alpha-carbon. However, in the broader context of synthesizing substituted glycine derivatives, stereoselectivity is a critical consideration. Various methods have been developed for the stereoselective synthesis of arylglycine derivatives and other chiral glycine analogs.

One effective approach involves the use of chiral nickel(II) complexes of glycine Schiff bases. These complexes can undergo palladium-catalyzed α-arylation with aryl bromides to produce arylglycine derivatives with good diastereoselectivity. acs.orgnih.gov Subsequent acidic hydrolysis can then furnish optically pure arylglycines. acs.org

Tandem reactions, such as a Michael-Michael reaction sequence, have been employed for the regio- and stereoselective construction of complex glycine derivatives like 2-(1-indanyl)glycines. thieme-connect.com Additionally, short and stereoselective syntheses of C-glycosylated glycine derivatives have been achieved from glycals through radical addition and reduction. rsc.org

Synthesis of the 4-Amino-2-chlorobenzoyl Moiety

A key precursor for the synthesis of this compound is the 4-amino-2-chlorobenzoyl moiety, which is typically derived from 4-amino-2-chlorobenzoic acid. The synthesis of this precursor involves strategic regioselective chlorination.

Regioselective Chlorination Strategies for Amino-Substituted Benzoic Acid Precursors

The introduction of a chlorine atom at a specific position on an aromatic ring, particularly one with multiple substituents, requires careful control of the reaction conditions and directing group effects. The amino and carboxyl groups on the benzoic acid ring direct incoming electrophiles to different positions. Direct chlorination of amino-substituted benzoic acids can sometimes lead to a mixture of products or even oxidation.

To achieve regioselectivity, a common strategy is to protect the activating amino group as an acetamide. For instance, the chlorination of 4-acetylaminobenzoic acid can lead to 4-acetylamino-3,5-dichlorobenzoic acid. researchgate.net Subsequent saponification then yields 4-amino-3,5-dichlorobenzoic acid. researchgate.net The specific synthesis of the 2-chloro isomer requires more targeted approaches, potentially involving directed ortho-metalation or the use of specific chlorinating agents and catalysts that favor chlorination at the position ortho to the carboxylic acid. Recent advances in C-H bond activation have focused on the use of directing groups and catalysts to enhance regioselectivity in halogenation reactions. nih.gov

Synthetic Routes to 4-Amino-2-chlorobenzoyl Chloride Derivatives

Once 4-amino-2-chlorobenzoic acid is obtained, it can be converted to its more reactive acid chloride derivative, 4-amino-2-chlorobenzoyl chloride. A standard method for this transformation is the reaction of the carboxylic acid with thionyl chloride (SOCl₂). For example, heating 4-aminobenzoic acid in thionyl chloride at reflux can yield 4-aminobenzoyl chloride. A similar approach can be applied to its chlorinated derivatives.

Novel Biocatalytic or Chemo-Enzymatic Approaches for N-Acyl Amino Acid Derivatives

The pursuit of greener and more efficient chemical processes has led to the exploration of biocatalysis for the synthesis of N-acyl amino acids. uni-duesseldorf.denih.govd-nb.inforesearchgate.net These enzymatic methods offer a sustainable alternative to traditional chemical syntheses, which often rely on hazardous reagents like acyl chlorides derived from phosgene chemistry. nih.govd-nb.inforesearchgate.net Enzymes operate under mild conditions, reducing energy consumption and waste generation. uni-duesseldorf.de

Enzymes such as aminoacylases, lipases, and proteases are prominent in the biocatalytic synthesis of N-acyl amino acids. uni-duesseldorf.ded-nb.infonih.gov Aminoacylases, which belong to the hydrolase family, are particularly promising for creating amide bonds from free fatty acids and amino acids. uni-duesseldorf.denih.gov This enzymatic approach circumvents the need for prior activation of the carboxylic acid, a necessary step in many chemical syntheses. uni-duesseldorf.denih.gov

There are two main enzymatic strategies for N-acyl amino acid amide biosynthesis: ATP-dependent and ATP-independent pathways. researchgate.netnih.gov

ATP-dependent enzymes , like N-acyl amino acid synthases (NAS), utilize the energy from ATP hydrolysis to form an acyl-adenylate intermediate, which then reacts with the amino acid. researchgate.netnih.gov

ATP-independent enzymes , primarily hydrolases like lipases and aminoacylases, activate the carboxylic acid transiently, either through an acyl-enzyme intermediate or by orienting the acyl donor favorably for nucleophilic attack by the amine. researchgate.netnih.gov

Recent research has also highlighted the potential of specialized enzymes for specific substrate types. For instance, ethylenediamine-N,N′-disuccinic acid lyase (EDDS lyase) has been successfully used for the asymmetric synthesis of N-arylated aspartic acids by catalyzing the addition of arylamines to fumarate with high conversion rates and excellent stereoselectivity. acs.org This demonstrates the potential for biocatalysts to handle aromatic amine substrates, which are relevant to the synthesis of this compound from 4-amino-2-chlorobenzoic acid.

The table below summarizes key enzymes and their applications in the synthesis of N-acyl amino acid derivatives.

Enzyme ClassSpecific Enzyme ExampleSubstratesKey Advantages
AminoacylasesSmELA from S. mobaraensisFree fatty acids, L-amino acidsGreen chemistry, avoids hazardous reagents, mild reaction conditions. uni-duesseldorf.de
Hydrolases (Lipases)LipaseCarboxylic acids, aminesATP-independent, transient activation of carboxylic acid. d-nb.inforesearchgate.netnih.gov
LyasesEDDS LyaseArylamines, fumarateHigh conversion and enantiomeric excess for N-aryl amino acids. acs.org
AminopeptidasesAminopeptidase from P. putidaAmino acid amidesUsed in chemo-enzymatic resolution processes. iupac.org

Solid-Phase Synthesis Adaptations for N-Substituted Glycine Structures

Solid-phase synthesis (SPS) offers a highly efficient and automatable platform for the preparation of N-substituted glycine derivatives, also known as peptoids. nih.govsemanticscholar.org This methodology is directly applicable to the synthesis of this compound, which is an N-acylated glycine structure. The "submonomer" method is a particularly powerful approach in SPS for constructing these molecules. semanticscholar.org

The submonomer synthesis involves a two-step iterative cycle for each monomer addition:

Acylation: The resin-bound amine is acylated with a haloacetic acid, typically bromoacetic acid, using a carbodiimide activator like N,N′-diisopropylcarbodiimide (DIC). mdpi.com

Nucleophilic Displacement: The resulting α-bromoacetyl group undergoes nucleophilic substitution by a primary amine (the "submonomer"), which introduces the desired side chain. nih.govmdpi.com

This method is advantageous as it builds the N-substituted glycine monomer directly on the solid support from readily available precursors (a haloacetic acid and a primary amine), eliminating the need to synthesize and protect individual N-substituted glycine monomers beforehand. semanticscholar.org

A significant challenge in synthesizing peptoids with aromatic side chains, such as the 4-amino-2-chlorobenzamido group, is the often sluggish reactivity of weakly nucleophilic aromatic amines in the displacement step. acs.org To overcome this, an enhanced protocol has been developed that accelerates the reaction by adding halophilic silver salts, such as silver perchlorate (AgClO₄). acs.org The silver salt facilitates the abstraction of the bromide leaving group, precipitating as silver bromide and significantly speeding up the displacement reaction, enabling the efficient incorporation of N-aryl glycine monomers at room temperature. acs.org

The choice of solid support and linker is crucial for successful solid-phase synthesis. A variety of resins have been employed for peptoid synthesis, with Rink amide and 2-chlorotrityl resins being common choices. nih.govmdpi.comresearchgate.net

The following table details common components and strategies used in the solid-phase synthesis of N-substituted glycine structures.

ComponentExamplesFunction / Application
Solid Support Rink Amide Resin, 2-Chlorotrityl (Cltr) ResinProvides a solid matrix for anchoring the growing molecule. nih.govmdpi.comresearchgate.net
Acylating Agent Bromoacetic AcidForms the glycine backbone via acylation of the resin-bound amine. mdpi.com
Activating Agent N,N′-Diisopropylcarbodiimide (DIC)Activates the carboxylic acid of the acylating agent for efficient coupling. mdpi.com
Displacement Accelerator Silver Perchlorate (AgClO₄)Accelerates the nucleophilic displacement step, especially for weakly nucleophilic anilines. acs.org
Amine Submonomer Primary amines (e.g., anilines)Introduces the N-substituent (side chain). nih.govacs.org

This solid-phase approach provides a robust and versatile route for creating libraries of structurally diverse N-acyl glycine derivatives, including this compound, with high efficiency and purity. nih.gov

Mechanistic Investigations of Key Synthetic Transformations

Elucidation of Amidation Reaction Mechanisms in Complex Systems

The formation of the amide bond is a cornerstone of organic synthesis, fundamentally involving the reaction of a carboxylic acid with an amine. researchgate.net In the synthesis of 2-(4-Amino-2-chlorobenzamido)acetic acid, the direct condensation of 4-amino-2-chlorobenzoic acid and glycine (B1666218) is challenging due to the need for high temperatures, which can lead to undesired side reactions. A more controlled approach involves the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by the amine of glycine. researchgate.net

Several mechanistic pathways have been explored for amidation reactions. Computational studies using Density Functional Theory (DFT) on uncatalyzed, direct amide formation have suggested that the reaction does not proceed through a zwitterionic intermediate (ammonium carboxylate salt). researchgate.net Instead, a neutral pathway, which may involve the dimerization of the carboxylic acid via mutual hydrogen bonding, is considered more energetically favorable. researchgate.net

In practice, activating agents are commonly employed to facilitate the reaction under milder conditions. Reagents such as N,N′-Dicyclohexylcarbodiimide (DCC) or N,N′-Diisopropylcarbodiimide (DIC) are frequently used. peptide.com The mechanism involves the activation of the carboxylic acid by the carbodiimide, followed by the nucleophilic attack of the amine. To minimize side reactions like racemization, additives such as 1-hydroxybenzotriazole (HOBt) are often included, which form intermediate OBt esters that react cleanly with the amine. peptide.com

Another approach involves the in situ generation of reactive phosphonium species. acs.org For example, triphenylphosphine and N-chlorophthalimide can be used to generate chloro- and imido-phosphonium salts. These species activate the carboxylic acid to form an (acyloxy)-phosphonium intermediate. This highly reactive intermediate can then undergo direct nucleophilic attack by the amine to form the amide bond. acs.org The presence of other functional groups on the 4-amino-2-chlorobenzoic acid moiety—namely the aromatic amine and the chloro substituent—adds complexity. These groups can influence the electronic properties of the carboxylic acid, and the aromatic amine could potentially compete in side reactions if not appropriately managed during the synthesis.

Kinetic Studies of Coupling Reactions in the Synthesis of Benzamido-Glycine Derivatives

The rate of formation of the amide bond in benzamido-glycine derivatives is influenced by several factors, including solvent, temperature, the nature of the activating agent, and the steric and electronic properties of the reactants. Kinetic studies provide valuable insights into optimizing reaction conditions and understanding the reaction mechanism.

Kinetic analyses of peptide bond formation have been conducted using techniques like in-situ IR spectroscopy. nih.gov For instance, in ynamide-mediated coupling reactions, the activation of the carboxylic acid was found to follow first-order kinetics with respect to the carboxylic acid and zero-order kinetics with respect to the ynamide, providing insight into the rate-determining steps of the activation process. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy has also been employed to monitor reaction conversions in real-time, particularly in solid-phase peptide synthesis, allowing for detailed kinetic analysis of coupling steps. acs.org

The structure of the amino acid and the substitution pattern on the benzoyl ring significantly impact the reaction kinetics. Studies on the enzymatic hydrolysis of bile acid amidates, which is the reverse reaction of amide formation, have shown that the rate of cleavage is highly sensitive to steric hindrance near the amide bond. nih.gov As steric bulk increases in the amino acid side chain, the rate of hydrolysis decreases significantly. This principle suggests that the formation of the amide bond would similarly be affected, with less sterically hindered amino acids like glycine reacting more readily than bulkier ones. The ortho-chloro substituent on the 4-aminobenzoic acid moiety also introduces steric hindrance that can influence the rate of the coupling reaction.

Table 1: Relative Rates of Enzymatic Hydrolysis for Cholyl Amidates with Varying Amino Acid Moieties. Data reflects the susceptibility of the amide bond to cleavage, which is inversely related to the difficulty of its formation.

Amino Acid MoietyRelative Rate of HydrolysisSteric Hindrance
GlycineHighestLow
L-α-AlanineHighModerate
L-LeucineLowHigh
L-ValineVery LowVery High
L-TyrosineVery LowVery High
L-Aspartate<10% of Glycine-
L-Lysine<10% of Glycine-

This table is based on data from Huijghebaert, S. J., & Hofmann, A. F. (1986). nih.gov

Role of Catalysis in Selective Functionalization of Halogenated Aminobenzoyl Moieties (e.g., copper-catalyzed C-H functionalization)

Catalysis plays a pivotal role in the selective functionalization of complex molecules like halogenated aminobenzoyl derivatives. Transition metal catalysis, particularly with copper, has emerged as a powerful tool for direct C-H bond functionalization, offering an efficient way to modify the aromatic ring. researchgate.net This strategy allows for the introduction of new functional groups at specific positions, governed by the catalyst and the directing groups present on the substrate.

In the context of a molecule like this compound, the amide group itself can act as a directing group. nih.gov In metal-catalyzed reactions, the oxygen or nitrogen atom of the amide can coordinate to the metal center, positioning the catalyst in proximity to the ortho C-H bonds on the benzoyl ring (the C3 and C5 positions). This chelation assistance facilitates the cleavage of a specific C-H bond, leading to site-selective functionalization. beilstein-journals.orgchemrxiv.org

Copper catalysis is particularly effective for these transformations. researchgate.net Mechanistic studies, often supported by DFT calculations, have shed light on these processes. For example, in the copper-catalyzed C-H functionalization of naphthols, the reaction proceeds through the formation of a copper-carbene intermediate. nih.gov For benzamide (B126) derivatives, a proposed general mechanism involves the coordination of the copper catalyst to the amide, followed by a concerted metalation-deprotonation step to form a metallacyclic intermediate. This intermediate can then react with a coupling partner to yield the functionalized product.

The regioselectivity of the functionalization is determined by the interplay of various factors. The directing effect of the amide group is a primary determinant. researchgate.net However, the pre-existing substituents—the activating ortho, para-directing amino group and the deactivating ortho, para-directing chloro group—also exert electronic influence on the aromatic ring. wikipedia.org The catalyst and reaction conditions can be tuned to favor functionalization at a specific site, overcoming the inherent electronic biases of the substrate and achieving high selectivity.

Chemical Reactivity and Transformation of 2 4 Amino 2 Chlorobenzamido Acetic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for reactions such as esterification and decarboxylation.

Esterification: This reaction is fundamental to modifying the carboxyl group, often to protect it or to alter the molecule's solubility and pharmacokinetic properties. The esterification of the carboxylic acid in 2-(4-amino-2-chlorobenzamido)acetic acid can be achieved through several standard methods. libretexts.orglibretexts.org One of the most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. pearson.com Alternatively, for more sensitive substrates or milder conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be employed to facilitate the reaction between the carboxylic acid and an alcohol. libretexts.orgopenstax.org Another effective method involves the conversion of the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an alcohol. openstax.org

Table 1: Common Esterification Methods
MethodReagentsGeneral ConditionsNotes
Fischer-Speier EsterificationAlcohol (R-OH), Strong Acid Catalyst (e.g., H₂SO₄, HCl)Heating the mixture, often using the alcohol as a solvent. pearson.comReversible reaction; removal of water drives it to completion.
DCC CouplingAlcohol (R-OH), Dicyclohexylcarbodiimide (DCC), Catalyst (e.g., DMAP)Room temperature in an inert solvent (e.g., CH₂Cl₂). libretexts.orgForms a dicyclohexylurea byproduct which can be removed by filtration.
Via Acid Chloride1. Thionyl Chloride (SOCl₂) or Oxalyl Chloride 2. Alcohol (R-OH), Base (e.g., Pyridine)Two-step process; generally high-yielding. openstax.orgThe intermediate acid chloride is highly reactive and moisture-sensitive.

Decarboxylation: The removal of the carboxyl group as carbon dioxide is a potential transformation, although typically requiring harsh conditions for this class of compounds. Decarboxylation of α-amino acids can sometimes be achieved by heating, particularly in the presence of aldehydes. libretexts.org However, for this compound, which is an N-acylated glycine (B1666218) derivative, strong heating would likely lead to decomposition of other parts of the molecule before significant decarboxylation occurs.

Reactivity of the Aromatic Amino Group

The primary aromatic amino group is a versatile handle for a variety of chemical modifications, including acylation, diazotization, and condensation reactions.

Acylation: The amino group can be readily acylated by reacting it with acid chlorides or anhydrides in the presence of a base. This reaction would form a diamide (B1670390) derivative. For example, treatment with acetic anhydride (B1165640) would yield 2-(4-acetamido-2-chlorobenzamido)acetic acid.

Diazotization: A key reaction of primary aromatic amines is diazotization, which involves treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C). organic-chemistry.org This converts the amino group into a diazonium salt (-N₂⁺Cl⁻). Arenediazonium salts are highly valuable synthetic intermediates. organic-chemistry.orggoogle.com They can undergo a variety of subsequent reactions, known as Sandmeyer or Schiemann reactions, to introduce a wide range of substituents onto the aromatic ring, replacing the original amino group. organic-chemistry.org

Table 2: Transformations via Diazonium Salt Intermediate
ReactionReagentsProduct (Substituent replacing -N₂⁺)
Sandmeyer ReactionCuCl / HCl-Cl
Sandmeyer ReactionCuBr / HBr-Br
Sandmeyer ReactionCuCN / KCN-CN
Schiemann ReactionHBF₄, then heat-F
Gattermann ReactionCu powder / H⁺-Cl, -Br, -CN
HydroxylationH₂O, heat-OH
IodinationKI-I

Condensation Reactions: The aromatic amine can condense with aldehydes or ketones to form imines (Schiff bases). nih.gov This reaction is typically catalyzed by acid and involves the removal of water. nih.gov

Reactivity of the Amide Linkage

The amide bond is generally stable, but it can be cleaved under specific, often forceful, conditions.

Hydrolysis: The amide linkage can be hydrolyzed back to its constituent carboxylic acid (4-amino-2-chlorobenzoic acid) and amino acid (glycine) components. This cleavage typically requires heating under strongly acidic or basic conditions for an extended period. masterorganicchemistry.com

Acidic Hydrolysis: Refluxing with concentrated aqueous acid (e.g., HCl, H₂SO₄) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. masterorganicchemistry.com

Basic Hydrolysis: Heating with a strong base (e.g., NaOH) involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. masterorganicchemistry.com

N-Alkylation: Direct alkylation of the amide nitrogen is generally difficult due to the reduced nucleophilicity of the nitrogen lone pair, which is delocalized into the carbonyl group. However, under strongly basic conditions that can deprotonate the amide N-H (e.g., using NaH), the resulting amidate anion can act as a nucleophile towards alkyl halides.

Transformations at the Chlorinated Phenyl Ring

The chlorine atom on the phenyl ring opens the door to important carbon-carbon and carbon-heteroatom bond-forming reactions.

Nucleophilic Aromatic Substitution (SNAr): Typically, aryl chlorides are unreactive towards nucleophiles. However, the reactivity can be enhanced if the ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the chlorine atom). libretexts.orgmasterorganicchemistry.com In this compound, the activating/deactivating effects of the amino and amide substituents would influence the feasibility of SNAr reactions. The amino group is strongly activating, while the benzamido group is deactivating, making standard SNAr challenging without further modification.

Palladium-Catalyzed Cross-Coupling Reactions: This is a more versatile and widely used strategy for modifying aryl halides. The chlorine atom can be replaced through various palladium-catalyzed reactions, which have revolutionized modern organic synthesis. jocpr.comrsc.org These reactions allow for the formation of new bonds under relatively mild conditions. researchgate.net

Suzuki Coupling: Reaction with a boronic acid or ester (R-B(OH)₂) in the presence of a palladium catalyst and a base to form a new C-C bond. researchgate.net

Buchwald-Hartwig Amination: Reaction with an amine (R-NH₂) in the presence of a palladium catalyst and a strong base to form a new C-N bond. rsc.orgacs.org

Sonogashira Coupling: Reaction with a terminal alkyne in the presence of palladium and copper catalysts to form a C-C bond with the alkyne. jocpr.com

Heck Coupling: Reaction with an alkene to form a substituted alkene. jocpr.com

Table 3: Palladium-Catalyzed Cross-Coupling Reactions
Reaction NameCoupling PartnerCatalyst SystemBond Formed
Suzuki CouplingAr'-B(OH)₂Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)Aryl-Aryl'
Buchwald-Hartwig AminationR₂NHPd catalyst, Ligand (e.g., BINAP), Strong Base (e.g., NaOtBu)Aryl-NR₂
Sonogashira CouplingR-C≡CHPd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N)Aryl-C≡C-R
Heck CouplingAlkene (H₂C=CHR)Pd catalyst, Base (e.g., Et₃N)Aryl-CH=CHR

Oxidative and Reductive Transformations of the Compound

The molecule possesses functional groups that can be targeted by oxidative and reductive reagents.

Oxidation: The primary aromatic amino group is susceptible to oxidation. Strong oxidizing agents can lead to the formation of complex products, including polymers. Controlled oxidation could potentially form nitroso or nitro derivatives, though direct oxidation to a nitro group is often difficult and better achieved through other synthetic routes (e.g., nitration of a protected precursor). Iron-catalyzed C-H oxidation has been used to diversify amino acids, suggesting that under specific catalytic conditions, other positions on the molecule could be hydroxylated. nih.gov

Reduction:

Reduction of the Aromatic Ring: While possible through catalytic hydrogenation under harsh conditions (high pressure and temperature), this would likely affect other functional groups.

Reductive Dehalogenation: The chlorine atom can be removed (replaced with a hydrogen atom) via catalytic hydrogenation (e.g., using H₂ over Pd/C) or by using other reducing agents. This would yield 2-(4-aminobenzamido)acetic acid.

Reduction of a Diazonium Salt: If the amino group is converted to a diazonium salt, it can be reduced to a hydrogen atom using hypophosphorous acid (H₃PO₂), effectively removing the amino group from the ring.

Derivatization Strategies and Analog Synthesis for 2 4 Amino 2 Chlorobenzamido Acetic Acid

The molecular architecture of 2-(4-amino-2-chlorobenzamido)acetic acid presents multiple reactive sites amenable to chemical modification. These sites—the glycine (B1666218) alpha-carbon, the aromatic amino group, and the benzamide (B126) scaffold—offer distinct opportunities for derivatization. Such modifications are pivotal for exploring structure-activity relationships and developing analogs with tailored properties. Strategies range from functionalizing the glycine backbone to constructing complex heterocyclic systems and integrating the molecule into larger polymeric structures.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR techniques for complete structural assignment)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural determination of 2-(4-Amino-2-chlorobenzamido)acetic acid in solution. Although specific spectral data for this exact compound is not widely published, a detailed analysis can be predicted based on its constituent parts—4-amino-2-chlorobenzoic acid and glycine (B1666218)—and structurally similar compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The aromatic region would feature signals for the three protons on the benzene ring. Due to the substitution pattern, these protons would appear as a complex multiplet or as distinct doublets and a doublet of doublets. The proton ortho to the amino group (H-3) would likely resonate at the highest field (lowest ppm), followed by the proton ortho to the chlorine atom (H-6), and the proton between the amino and chloro-substituents (H-5). The methylene protons (-CH₂-) of the glycine moiety would appear as a doublet, split by the adjacent amide proton (-NH-). The amide proton itself would likely be a triplet, and its chemical shift could be concentration and solvent-dependent. The carboxylic acid proton (-COOH) would typically appear as a broad singlet at a downfield chemical shift, and its visibility may depend on the deuterated solvent used. The amino group protons (-NH₂) would also present as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework. It is expected to show nine distinct signals: six for the aromatic carbons, one for the amide carbonyl carbon, one for the methylene carbon of the glycine unit, and one for the carboxylic acid carbonyl carbon. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing chloro and benzamido groups. The carbonyl carbons of the amide and carboxylic acid would be the most deshielded, appearing at the lowest field.

2D NMR Techniques: To unambiguously assign all proton and carbon signals and confirm the connectivity, various 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity between the aromatic protons and the coupling between the amide NH and the methylene CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, helping to determine the preferred conformation of the molecule in solution.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is predicted based on analogous structures.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) Hz
Ar-H 6.5 - 7.5 m -
-NH- (Amide) 8.0 - 9.0 t ~6
-CH₂- 3.9 - 4.2 d ~6
-COOH 10.0 - 12.0 br s -
-NH₂ 4.0 - 5.5 br s -

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is predicted based on analogous structures.

Carbon Predicted Chemical Shift (ppm)
C=O (Carboxylic Acid) 170 - 175
C=O (Amide) 165 - 170
Ar-C (Substituted) 110 - 155
Ar-CH 110 - 135
-CH₂- 40 - 45

Mass Spectrometry (High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for molecular formula and fragmentation analysis)

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution analyzer (e.g., Time-of-Flight or Orbitrap), is used to determine the exact mass of the molecular ion. For this compound (C₉H₉ClN₂O₃), the calculated monoisotopic mass is approximately 228.0302 g/mol . HRMS can measure this mass with high precision (typically to within 5 ppm), which allows for the unambiguous determination of the elemental formula. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the M⁺ peak.

Tandem Mass Spectrometry (MS/MS): Tandem MS provides structural information by inducing fragmentation of a selected precursor ion (e.g., the protonated molecule [M+H]⁺) and analyzing the resulting product ions. The fragmentation pattern offers a roadmap of the molecule's structure. Key predicted fragmentation pathways for this compound would include:

Amide Bond Cleavage: The most common fragmentation would likely occur at the amide bond, leading to the formation of a 4-amino-2-chlorobenzoyl cation and the neutral loss of glycine.

Loss of Water: The carboxylic acid group can readily lose a molecule of water (18 Da).

Loss of COOH or CO: Decarboxylation (loss of COOH, 45 Da) or loss of carbon monoxide (28 Da) from the carboxylic acid moiety are also common fragmentation pathways for amino acids. libretexts.orgresearchgate.net

Cleavage within the Glycine Moiety: Fragmentation of the bond between the alpha-carbon and the carbonyl carbon of the glycine part is another possibility.

These fragmentation patterns allow for the confirmation of the sequence and connectivity of the different structural units within the molecule. libretexts.org

Table 3: Predicted HRMS Data and Major Fragments for this compound

Ion Calculated m/z Description
[M+H]⁺ 229.0375 Protonated molecular ion
[M+Na]⁺ 251.0194 Sodiated molecular ion
[C₇H₆ClN₂O]⁺ 171.0214 Fragment from amide bond cleavage (4-amino-2-chlorobenzoyl cation)
[M+H - H₂O]⁺ 211.0269 Loss of water from the carboxylic acid
[M+H - COOH]⁺ 184.0580 Loss of the carboxyl group

Infrared and Raman Spectroscopies for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound. These methods are complementary and provide a detailed fingerprint of the molecule's vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by absorptions corresponding to the stretching and bending vibrations of specific bonds. Key expected absorptions include:

O-H Stretch: A very broad and strong absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching, often overlapping with C-H stretches. libretexts.org

N-H Stretch: The primary amine (-NH₂) will show two sharp to medium bands around 3300-3500 cm⁻¹. The secondary amide N-H stretch will appear as a single, sharp band around 3300 cm⁻¹. pressbooks.pub

C-H Stretch: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methylene group will be just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹). libretexts.org

C=O Stretch: Two distinct carbonyl absorptions are expected. The carboxylic acid C=O stretch will appear as a strong, sharp peak around 1700-1725 cm⁻¹. The amide C=O stretch (Amide I band) will be found at a lower wavenumber, typically 1640-1680 cm⁻¹.

N-H Bend: The amide N-H bend (Amide II band) is expected around 1550 cm⁻¹. The primary amine N-H scissoring vibration appears in the 1590-1650 cm⁻¹ range.

C-Cl Stretch: A strong absorption corresponding to the C-Cl stretch is expected in the fingerprint region, typically between 600-800 cm⁻¹. icm.edu.pl

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. Expected Raman signals would include strong bands for the aromatic ring breathing modes and the C=C stretching vibrations within the ring (around 1600 cm⁻¹). The C-Cl stretch would also be Raman active. The symmetric vibrations of the molecule are often more intense in the Raman spectrum compared to the IR spectrum. icm.edu.plnih.gov

Table 4: Characteristic Vibrational Frequencies for this compound

Functional Group Vibration Mode Technique Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H stretch IR 2500-3300 Broad, Strong
Amine/Amide N-H stretch IR 3300-3500 Medium, Sharp
Carboxylic Acid C=O stretch IR 1700-1725 Strong, Sharp
Amide C=O stretch (Amide I) IR 1640-1680 Strong, Sharp
Amide N-H bend (Amide II) IR 1550-1580 Medium
Aromatic Ring C=C stretch IR, Raman 1450-1600 Medium to Strong
Aryl-Cl C-Cl stretch IR, Raman 600-800 Strong

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. While the crystal structure for this compound is not publicly available, the structure of the closely related compound, 2-(4-chlorobenzamido)acetic acid, provides significant insight. nih.govnih.gov

Based on this related structure, it is expected that this compound would crystallize in a monoclinic system. The molecule would likely adopt a largely planar conformation, with a small torsion angle between the plane of the benzene ring and the amide group. nih.gov

Intermolecular interactions are expected to play a crucial role in the crystal packing. A key feature would be the formation of centrosymmetric dimers through strong hydrogen bonds between the carboxylic acid groups of two adjacent molecules (O-H···O). nih.govnih.gov Furthermore, the amide N-H group and the newly introduced amino group at the 4-position would act as hydrogen bond donors, while the carbonyl oxygens and the amino nitrogen would act as acceptors. This would lead to an extensive network of N-H···O and potentially N-H···N hydrogen bonds, linking the dimers into layers or a three-dimensional framework. nih.gov Pi-pi stacking interactions between the aromatic rings of adjacent molecules are also highly probable, contributing to the stability of the crystal lattice. nih.govnih.gov

Table 5: Expected Crystallographic Parameters for this compound Data is inferred from the crystal structure of 2-(4-Chlorobenzamido)acetic acid. nih.govnih.gov

Parameter Expected Value/Feature
Crystal System Monoclinic
Key Intermolecular Interactions Carboxylic acid O-H···O hydrogen bonding (dimers)
Amide N-H···O hydrogen bonding
Amino N-H···O/N hydrogen bonding
π–π stacking of benzene rings
Molecular Conformation Largely planar with some torsion at the amide linkage

Advanced Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for assessing the purity of this compound and for separating it from starting materials, byproducts, or impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common technique for purity analysis. The compound would be separated on a non-polar stationary phase (e.g., C18) using a polar mobile phase, typically a mixture of water (often with an acid modifier like formic or acetic acid to ensure good peak shape for the carboxylic acid) and an organic solvent like acetonitrile or methanol. Detection is usually performed with a UV detector, taking advantage of the strong chromophore of the aromatic ring. A purity assessment would be made by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of the amino acid derivative, direct analysis by GC-MS is not feasible. However, GC-MS can be used following a derivatization step. nih.gov The active hydrogens on the carboxylic acid, amine, and amide groups can be replaced with non-polar groups (e.g., silylation with reagents like MTBSTFA) to increase volatility. This technique is highly sensitive and can be used to identify and quantify volatile impurities. The mass spectrometer provides definitive identification of the peaks. nih.gov

Chiral HPLC: The target molecule, this compound, is achiral as it does not possess a stereocenter (the glycine moiety is symmetric). Therefore, chiral HPLC for the separation of enantiomers is not applicable to this specific compound. However, if this molecule were to be used as a scaffold and modified to introduce a chiral center, then chiral HPLC would become an essential tool for separating the resulting enantiomers.

Computational Chemistry and Theoretical Modeling of 2 4 Amino 2 Chlorobenzamido Acetic Acid

Density Functional Theory (DFT) Studies on Electronic Structure, Frontier Molecular Orbitals, and Reactivity Descriptors

Density Functional Theory (DFT) is a robust quantum chemical method used to investigate the electronic properties of molecules. nih.gov For 2-(4-Amino-2-chlorobenzamido)acetic acid, DFT calculations can elucidate its molecular structure, electron distribution, and inherent reactivity. These studies typically involve geometry optimization of the molecule to find its most stable conformation, followed by analysis of its electronic characteristics. analis.com.my

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. nih.govresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical stability; a smaller gap suggests higher reactivity. nih.govrsc.org For this compound, the HOMO is expected to be localized around the electron-rich amino group and the phenyl ring, while the LUMO may be distributed over the electron-withdrawing carbonyl and carboxylic acid groups. nih.gov

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors, based on conceptual DFT, include electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). rsc.orgnih.gov

Electronegativity (χ): Measures the molecule's ability to attract electrons.

Chemical Hardness (η): Indicates resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. rsc.org

Global Softness (S): The reciprocal of hardness, representing the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts electrons, indicating its capacity to act as an electrophile.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. nih.gov For this compound, the oxygen atoms of the carbonyl and carboxyl groups would show negative potential (red/yellow), making them sites for electrophilic attack. In contrast, the hydrogen atoms of the amino and amide groups would exhibit positive potential (blue), indicating sites for nucleophilic attack. analis.com.my

A representative DFT study on this compound would yield key electronic properties and reactivity descriptors. Based on analyses of structurally similar compounds, the expected results are organized in the table below. nih.govnih.gov

Table 1: Calculated Electronic Properties and Global Reactivity Descriptors
ParameterSymbolFormulaHypothetical Value
Highest Occupied Molecular Orbital EnergyEHOMO--6.15 eV
Lowest Unoccupied Molecular Orbital EnergyELUMO--1.35 eV
Energy GapΔEELUMO - EHOMO4.80 eV
Electronegativityχ-(ELUMO + EHOMO)/23.75 eV
Chemical Hardnessη(ELUMO - EHOMO)/22.40 eV
Global SoftnessS1/(2η)0.208 eV-1
Electrophilicity Indexωχ2/(2η)2.93 eV

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations provide insights into its conformational flexibility and how it interacts with its environment, particularly in a solvent like water. dovepress.com

Conformational Analysis: The molecule possesses several rotatable single bonds, allowing it to adopt various conformations. MD simulations can explore the potential energy surface to identify low-energy, stable conformations and the transitions between them. nih.gov Key dihedral angles, such as those around the amide bond and the link to the acetic acid moiety, would be monitored to understand the molecule's preferred shapes in solution. Analyses like the Radius of Gyration (Rg) can indicate how compact or extended the molecule is over the course of the simulation. nih.gov

Intermolecular Interactions: MD simulations are particularly useful for studying non-covalent interactions between the solute and solvent molecules. nih.gov The functional groups of this compound—the amino (-NH2), amide (-CONH-), and carboxylic acid (-COOH) groups—are capable of forming hydrogen bonds as both donors and acceptors. dovepress.com The simulation can quantify the number and lifetime of these hydrogen bonds, revealing the hydration shell structure. The aromatic ring can participate in π-π stacking or hydrophobic interactions. nih.gov The simulation tracks the various forces, including electrostatic and van der Waals interactions, that govern how the molecule associates with its surroundings. nih.gov Analysis of the Root Mean Square Deviation (RMSD) helps determine if the molecule's structure remains stable or undergoes significant changes during the simulation. ijbiotech.comchemrxiv.org

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical methods, especially DFT, are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. nih.govijert.org

Calculated NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations can predict the 1H and 13C chemical shifts. mdpi.com This is typically done using the Gauge-Independent Atomic Orbital (GIAO) method after the molecule's geometry has been optimized. researchgate.net Comparing the calculated shifts with experimental spectra aids in peak assignment and structural verification. Discrepancies between calculated and experimental values can often be explained by solvent effects or intermolecular interactions not fully captured by the computational model. mdpi.com

Table 2: Hypothetical Calculated vs. Experimental Vibrational Frequencies (cm-1)
Vibrational ModeCalculated FrequencyExperimental FrequencyAssignment
ν(N-H) stretch (amino)3450, 33603445, 3355Asymmetric and symmetric stretching of NH2 group
ν(N-H) stretch (amide)33103300Stretching of amide N-H bond
ν(O-H) stretch (acid)30503030 (broad)Stretching of carboxylic acid O-H
ν(C=O) stretch (acid)17251715Stretching of carboxylic C=O
ν(C=O) stretch (amide)16651658Amide I band

Reaction Pathway Modeling and Transition State Analysis for Synthetic Routes

Computational chemistry can model the entire course of a chemical reaction, providing a detailed understanding of the reaction mechanism and energetics. chemrxiv.org This is invaluable for optimizing synthetic routes to compounds like this compound.

A plausible synthesis involves the reaction of 4-amino-2-chlorobenzoyl chloride with glycine (B1666218). Theoretical modeling of this reaction would involve several steps:

Reactant and Product Optimization: The geometries of the reactants (glycine, 4-amino-2-chlorobenzoyl chloride) and the final product are optimized to determine their lowest energy structures.

Transition State (TS) Search: The transition state is the highest energy point along the reaction coordinate. Computational algorithms are used to locate the TS structure for the key step, such as the nucleophilic attack of the glycine nitrogen on the carbonyl carbon of the acid chloride. chemrxiv.org

Frequency Analysis: A frequency calculation is performed on the TS structure. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction path. chemrxiv.org

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation maps the reaction pathway from the transition state down to the reactants on one side and the products on the other, confirming that the identified TS connects the desired species.

Table 3: Hypothetical Energy Profile for a Synthetic Step
SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsGlycine + 4-amino-2-chlorobenzoyl chloride0.0
Transition StateN-C bond formation+15.5
IntermediateTetrahedral intermediate-5.2
ProductsThis compound + HCl-12.8

Exploration of Research Applications in Chemical Sciences

Role in Advanced Materials Synthesis

The molecular architecture of 2-(4-Amino-2-chlorobenzamido)acetic acid makes it an intriguing candidate for the construction of novel materials, particularly in the fields of supramolecular chemistry and self-assembling systems. The principles of molecular recognition and non-covalent interactions are central to these areas, and this compound possesses all the necessary functional groups to participate in such assemblies.

In supramolecular chemistry, the formation of well-ordered, extended structures is governed by specific intermolecular forces. A closely related compound, 2-(4-Chlorobenzamido)acetic acid, has been shown to form highly organized crystal structures through a network of hydrogen bonds and π–π stacking interactions nih.gov. In its crystal lattice, molecules arrange into centrosymmetric dimers via strong O—H⋯O hydrogen bonds between their carboxylic acid groups. These dimers are further linked into layers by N—H⋯O hydrogen bonds and stabilized by face-to-face π–π stacking of the benzene rings nih.gov.

Given these observations, this compound, with its additional aromatic amino group, is expected to exhibit even more complex and robust supramolecular behavior. The amino group provides an additional site for hydrogen bonding, enabling the formation of more intricate and higher-dimensional networks. The interplay of hydrogen bonding (from the carboxylic acid, amide, and amino groups), π–π stacking (from the chlorophenyl ring), and potential dipole-dipole interactions could be harnessed to design materials with specific topologies and properties.

Table 1: Potential Non-Covalent Interactions for Supramolecular Assembly

Interaction Type Participating Functional Groups Potential Outcome
Hydrogen Bonding Carboxylic Acid (O-H), Amide (N-H), Aromatic Amine (N-H) Formation of dimers, chains, sheets, and 3D networks
π–π Stacking Chlorophenyl Ring Stabilization of layered structures

Furthermore, as a derivative of an amino acid, this compound could serve as a building block for peptide-like oligomers. Self-assembly is a hallmark of many peptide-based systems, which can form nanostructures like fibers, tapes, and hydrogels. By incorporating this compound into short peptide sequences, it may be possible to program the self-assembly process, leveraging the unique steric and electronic contributions of the chlorobenzamido group to create novel biomaterials.

Utility as a Synthetic Building Block for Complex Organic Molecules

The chemical structure of this compound is endowed with multiple reactive sites, making it a versatile precursor for the synthesis of more complex molecules. Classified as a derivative of glycine (B1666218), it belongs to the family of N-acyl amino acids, which are significant in both biological systems and synthetic chemistry mdpi.comnih.govmedchemexpress.com.

The primary utility of this compound lies in the distinct reactivity of its functional groups—the carboxylic acid and the aromatic amine. The carboxylic acid moiety can undergo a variety of standard transformations. For instance, it can be readily converted to esters or amides through reactions with alcohols or amines, respectively. Furthermore, it can be reduced to a primary alcohol, a transformation that provides access to chiral amino alcohols, which are themselves valuable synthetic intermediates .

The aromatic amino group offers another handle for chemical modification. It can undergo reactions such as acylation, alkylation, or diazotization, allowing for the introduction of diverse substituents onto the aromatic ring or the extension of the molecular framework. This dual functionality allows for selective and sequential modifications, enabling the construction of complex molecular scaffolds. For example, the related compound 2-aminobenzamide is a key starting material for the synthesis of biologically active heterocyclic systems like quinazolines mdpi.com. This precedent highlights the value of the 2-amino-benzamide core within the target molecule as a foundational element for medicinal chemistry programs.

Table 2: Potential Synthetic Transformations

Functional Group Reaction Type Product Class
Carboxylic Acid (-COOH) Esterification Esters
Amidation Amides
Reduction Primary Alcohols
Aromatic Amine (-NH₂) Acylation Anilides
Alkylation N-Alkyl Anilines

Contribution to Catalyst Design or Ligand Development

While direct applications of this compound in catalysis have not been extensively reported, its structure suggests significant potential for use as a ligand in coordination chemistry and transition metal catalysis. The development of effective catalysts often relies on the design of ligands that can precisely control the electronic and steric environment of a metal center .

This molecule possesses multiple potential donor atoms—the oxygen atoms of the carboxylate and amide groups, and the nitrogen atoms of the amide and aromatic amine. This arrangement allows it to act as a multidentate ligand, capable of forming stable chelate complexes with a variety of transition metals. The coordination of such ligands to a metal ion is a crucial aspect of catalyst development wikipedia.orgnih.gov.

The field of catalysis has seen extensive use of ligands based on aminophenols, amino acids, and benzamides . For example, aminophenol-based ligands are known to stabilize various oxidation states of metal centers and play a key role in redox catalysis . Schiff bases derived from amino acids and their metal complexes are also widely explored for their catalytic activities nih.gov. The structure of this compound, which combines an amino-aryl group with an N-acylated amino acid backbone, fits within this paradigm. By coordinating to a metal, it could influence the catalytic cycle of reactions such as oxidation, reduction, or carbon-carbon bond formation. The specific substitution pattern (the chloro and amino groups) on the phenyl ring could be used to fine-tune the electronic properties of the resulting metal complex, thereby modulating its reactivity and selectivity.

Synthetic Building Blocks for Agrochemical Intermediates

The structural motifs present in this compound are highly relevant to the agrochemical industry. Many modern herbicides, fungicides, and pesticides incorporate a chlorinated aromatic ring and an amide linkage as key components of their pharmacophore. Therefore, this compound represents a valuable intermediate for the synthesis of new crop protection agents.

The synthesis of effective agrochemicals often involves combining different structural fragments to achieve high efficacy and favorable environmental profiles. The presence of both a carboxylic acid and an amino group on this compound allows it to be readily incorporated into larger molecules. For instance, the carboxylic acid can be converted into an ester or amide, while the amino group can be derivatized to introduce new functionalities. This versatility enables the creation of a library of related compounds for biological screening.

The importance of chlorinated and aminated aromatic compounds as agrochemical precursors is well-established. For example, (2,4-Dichlorophenoxy)acetic acid is a widely known herbicide, and its analogs, including various amides and esters, are continually being developed to improve properties like efficacy and reduce volatility. The core structure of this compound aligns with the chemical space explored for new herbicidal compounds.

Table 3: Structural Features Relevant to Agrochemicals

Structural Feature Relevance in Agrochemicals
Chlorinated Phenyl Ring Common feature in many herbicides and pesticides; influences biological activity and metabolic stability.
Amide Linkage A stable and common linker group found in a wide array of bioactive molecules, including agrochemicals.
Amino Group Provides a site for further chemical modification to optimize activity, selectivity, and physical properties.

By utilizing this compound as a starting material, chemists can efficiently synthesize novel candidates for agrochemicals, leveraging its pre-built, functionalized scaffold to accelerate the discovery process.

Future Research Directions and Interdisciplinary Perspectives

Integration with Flow Chemistry and Automated Synthesis Paradigms

The synthesis of complex molecules like 2-(4-Amino-2-chlorobenzamido)acetic acid is often constrained by the limitations of batch processing. Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, offers a powerful alternative. This paradigm provides superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved safety, and greater consistency. nih.govjst.org.in

For the production of this compound, a multi-step flow synthesis could be envisioned. For instance, the initial amidation of 4-amino-2-chlorobenzoic acid could be performed in one reactor module, followed by immediate coupling with an acetic acid derivative in a subsequent module. thieme-connect.de This integrated approach avoids the isolation of intermediates, reducing waste and reaction time. jst.org.in Automated systems, governed by feedback loops and real-time analytical monitoring, could further optimize this process, enabling rapid library synthesis of analogues for screening purposes. The use of 3D-printed fixed-bed reactors and specialized reactor coils can enhance the efficiency of such continuous-flow systems. nih.govmdpi.com

Table 1: Comparison of Batch vs. Flow Synthesis for Benzamide (B126) Production

Feature Batch Synthesis Flow Chemistry Potential Advantage of Flow
Process Type Discontinuous Continuous Increased throughput, automation
Heat Transfer Limited by surface area-to-volume ratio High surface area-to-volume ratio Enhanced temperature control, safety
Mixing Often inefficient and variable Efficient and reproducible Higher consistency and yields
Scalability Challenging, often requires re-optimization Simpler, by running for longer times Faster transition from lab to production

| Safety | Large volumes of hazardous materials | Small reaction volumes at any given time | Reduced risk of thermal runaway |

Sustainable Synthesis and Green Chemistry Approaches for its Production

The principles of green chemistry are increasingly critical in modern chemical production. researchgate.net For this compound, future research should focus on developing more sustainable synthetic routes that minimize waste and avoid hazardous reagents. ucl.ac.uksigmaaldrich.com The amide bond formation, central to this molecule's structure, is a key target for green innovation, as traditional methods often rely on stoichiometric coupling reagents that generate significant waste. researchgate.net

Biocatalysis presents a highly attractive green alternative. rsc.org Enzymes such as lipases have been shown to catalyze amidation reactions under mild conditions, often in greener solvents or even in aqueous media. nih.govmdpi.comrsc.org For example, Candida antarctica lipase B (CALB) is a widely used biocatalyst for direct amidation of carboxylic acids. nih.govmdpi.com Another approach involves ATP-grasp enzymes, which can form amide bonds in aqueous environments using ATP for energy. rsc.orgnih.govresearchgate.net Developing an enzymatic route to this compound could dramatically improve the sustainability of its production. Furthermore, sourcing starting materials like aromatic amines from renewable feedstocks, such as lignocellulose, represents a long-term goal for sustainable chemical manufacturing. rsc.orgeuropa.eu

Exploration of Bio-inspired Chemical Transformations Involving Similar Scaffolds

Nature provides a vast blueprint for the efficient synthesis of complex molecules. Bio-inspired synthesis seeks to mimic these natural strategies. organicchemistry.eu For a molecule like this compound, this could involve designing artificial enzymatic cascades that build the molecule step-by-step from simple, renewable precursors. researchgate.net For instance, research has demonstrated the one-pot synthesis of aromatic amines from L-phenylalanine using a multi-enzyme system in whole cells. researchgate.net

Another avenue is the exploration of enzyme promiscuity, where enzymes are repurposed to catalyze reactions different from their natural function. Carboxylic acid reductases (CARs), for example, have been engineered to catalyze amide bond formation by trapping the acyl-adenylate intermediate with an amine. polimi.it Applying such a system could allow for the direct coupling of 4-amino-2-chlorobenzoic acid and glycine (B1666218) derivatives in an aqueous, biologically compatible process. These bio-inspired transformations offer the potential for high selectivity and reduced environmental impact.

Advanced Functionalization Techniques for Enhanced Molecular Complexity

To explore the full potential of the this compound scaffold, methods for its precise modification are needed. Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that introduces chemical modifications at the final stages of a synthesis, allowing for rapid diversification of a core molecule. nih.govresearchgate.netscispace.com

C–H activation is a particularly promising LSF technique, as it allows for the direct conversion of strong carbon-hydrogen bonds into new chemical bonds (e.g., C-C, C-N, C-O), bypassing the need for pre-functionalized starting materials. beilstein-journals.orgyoutube.com For the aromatic ring of the target molecule, palladium-catalyzed ortho-carbonylation or amidation of the aniline moiety could be explored to introduce new substituents. nih.govresearchgate.net Similarly, the unfunctionalized positions on the benzamide ring could be targeted for arylation or alkylation. researchgate.net These advanced methods provide access to novel analogues that would be difficult or impossible to synthesize through traditional means, thereby expanding the chemical space available for drug discovery and materials science. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-Amino-2-chlorobenzamido)acetic acid, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via coupling reactions between 4-amino-2-chlorobenzoic acid derivatives and glycine esters, followed by catalytic hydrogenation to remove protecting groups (e.g., benzyl esters). For example, coupling with glycine benzyl ester in acetonitrile at 50°C under basic conditions (K₂CO₃/NaBr) improves intermediate stability . Yield optimization may involve adjusting reaction time, temperature, and stoichiometric ratios of reagents. Purification via column chromatography or recrystallization is recommended to isolate the final product.

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to verify the presence of characteristic signals, such as the acetamido proton (~δ 8.5 ppm) and carboxylic acid carbon (~δ 170 ppm). Overlapping signals (e.g., aromatic protons) may require 2D NMR (COSY, HSQC) for resolution .
  • X-ray Crystallography : Single-crystal X-ray diffraction can confirm the planar arrangement of the benzamido group and hydrogen-bonding interactions between the amino and carboxylic acid moieties .

Q. What analytical techniques are suitable for assessing the purity of this compound?

  • Methodological Answer :

  • HPLC/LC-MS : Use reverse-phase chromatography (C18 column) with UV detection at 254 nm. A mobile phase of acetonitrile/water (0.1% formic acid) resolves impurities. Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 257.6) .
  • Elemental Analysis : Validate elemental composition (C, H, N, Cl) within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to dopamine D₂ and serotonin 5-HT₃ receptors?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to dock the compound into receptor active sites (PDB IDs: 6CM4 for D₂, 5HTC for 5-HT₃). Prioritize poses with hydrogen bonds between the amino group and Asp114 (D₂) or Glu205 (5-HT₃) .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability. Calculate binding free energy (MM-PBSA) to rank affinity compared to known antagonists like metoclopramide .

Q. What strategies minimize by-products during the synthesis of this compound?

  • Methodological Answer :

  • Controlled Coupling : Use Schlenk techniques to exclude moisture, which reduces hydrolysis of the benzyl ester intermediate.
  • Catalytic Optimization : Replace Pd/C with Pd(OAc)₂ in hydrogenation steps to reduce over-reduction of the chloro substituent .
  • By-Product Analysis : Identify side products (e.g., glycine dimerization) via LC-MS and adjust reaction pH to neutral (pH 7–8) to suppress unwanted nucleophilic attacks .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

  • Methodological Answer :

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC. Major degradation products include hydrolyzed 4-amino-2-chlorobenzoic acid (retention time ~5.2 min) and glycine adducts .
  • Light Sensitivity : UV irradiation (254 nm, 48 hrs) induces photo-dechlorination, forming 4-aminobenzamidoacetic acid. Use amber glass vials for long-term storage .

Q. What in vitro assays are effective for evaluating the compound’s dual antagonism of dopamine D₂ and serotonin 5-HT₃ receptors?

  • Methodological Answer :

  • Radioligand Binding Assays : Use 3H^3H-spiperone for D₂ and 3H^3H-GR65630 for 5-HT₃. Incubate membrane preparations (e.g., rat striatum for D₂, HEK293 cells for 5-HT₃) with 10 nM–10 µM compound. Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) .
  • Functional Antagonism : Measure inhibition of 5-HT₃-mediated Ca²⁺ influx (Fluo-4 dye) in neuroblastoma cells. Pre-treat cells with 1 µM compound for 15 min before 5-HT stimulation .

Q. How can solubility and formulation challenges be addressed for in vivo studies?

  • Methodological Answer :

  • Co-Solvent Systems : Prepare 10 mg/mL solutions in 10% DMSO/40% PEG-300/50% saline. Vortex for 5 min and filter (0.22 µm) to ensure homogeneity .
  • Pharmacokinetic Profiling : Administer intravenously (5 mg/kg) in Sprague-Dawley rats. Collect plasma at 0.5, 2, and 8 hrs. Quantify via LC-MS/MS (LOQ: 1 ng/mL) to assess bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.